molecular formula C21H13BrN4OS B11642735 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide

Cat. No.: B11642735
M. Wt: 449.3 g/mol
InChI Key: KLPDUJQYQLMZSL-UHFFFAOYSA-N
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Description

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound belongs to the class of acenaphthotriazine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide typically involves a multi-step process. One common method includes the cycloaddition condensation followed by a click reaction. The initial step involves the formation of the acenaphtho[1,2-e][1,2,4]triazine core, which is then functionalized with a thiol group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the acenaphthotriazine core or the bromophenyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution of the bromine atom can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Acenaphtho[1,2-e][1,2,4]triazine derivatives: These compounds share the acenaphthotriazine core and exhibit similar biological activities.

    Thio-triazole derivatives: These compounds contain a thiol group and a triazole ring, similar to the target compound.

Uniqueness

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide is unique due to the combination of the acenaphthotriazine core with the N-(2-bromophenyl)acetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H13BrN4OS

Molecular Weight

449.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide

InChI

InChI=1S/C21H13BrN4OS/c22-15-9-1-2-10-16(15)23-17(27)11-28-21-24-19-13-7-3-5-12-6-4-8-14(18(12)13)20(19)25-26-21/h1-10H,11H2,(H,23,27)

InChI Key

KLPDUJQYQLMZSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2)Br

Origin of Product

United States

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